N-(2-Butylbenzofuran-5-yl)methanesulfonamide serves as a key intermediate in the synthesis of Dronedarone [, , ], a medication used to treat certain heart rhythm disorders. This analysis focuses solely on the scientific research applications of N-(2-Butylbenzofuran-5-yl)methanesulfonamide, excluding any drug-related information.
N-(2-butylbenzofuran-5-yl)methanesulfonamide is classified as an organic sulfonamide compound. It has the molecular formula and a molecular weight of approximately 267.35 g/mol. This compound is primarily recognized as an intermediate in the synthesis of Dronedarone, a drug used for treating cardiac arrhythmias .
The synthesis of N-(2-butylbenzofuran-5-yl)methanesulfonamide can be achieved through several methodologies:
N-(2-butylbenzofuran-5-yl)methanesulfonamide participates in various chemical reactions:
The primary mechanism of action for N-(2-butylbenzofuran-5-yl)methanesulfonamide is as an intermediate in the synthesis of Dronedarone. Dronedarone functions by blocking various ion channels in cardiac tissues, including sodium and potassium channels, thereby stabilizing cardiac rhythm and reducing arrhythmias . The specific interactions at the molecular level involve binding to these channels and modulating their activity through conformational changes.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of N-(2-butylbenzofuran-5-yl)methanesulfonamide.
N-(2-butylbenzofuran-5-yl)methanesulfonamide has several scientific applications:
Benzofuran derivatives represent a privileged scaffold in drug design due to their versatile pharmacological profiles and capacity for structural diversification. The benzofuran core combines a furan heterocycle fused to a benzene ring, creating a planar, electron-rich system that facilitates π-π stacking interactions with biological targets. This moiety exhibits distinct electronic properties that enhance binding affinity to enzymes and receptors, while the C2 and C5 positions allow strategic substitutions to modulate bioactivity, solubility, and metabolic stability [5].
Notably, benzofuran-containing drugs demonstrate broad therapeutic applications:
Table 1: Key Chemical Identifiers of N-(2-Butylbenzofuran-5-yl)methanesulfonamide
Identifier | Value |
---|---|
CAS Number | 437652-07-8 |
Molecular Formula | C₁₃H₁₇NO₃S |
Molecular Weight | 267.35 g/mol |
IUPAC Name | N-(2-butyl-1-benzofuran-5-yl)methanesulfonamide |
SMILES | CCCCC1=CC2=C(O1)C=CC(=C2)NS(=O)(=O)C |
InChI Key | HACDESLXZXBASP-UHFFFAOYSA-N |
This compound serves as a critical precursor in synthesizing complex pharmaceuticals, most notably the antiarrhythmic drug dronedarone hydrochloride. Its structure features three modifiable regions:
Industrial-scale synthesis employs a multistep sequence starting from substituted phenols:
Table 2: Key Steps in Industrial Synthesis
Step | Reaction | Conditions | Function |
---|---|---|---|
1. Formylation | Vilsmeier-Haack reaction | POCl₃, DMF, 0–5°C | Introduces aldehyde at ortho-position |
2. Alkylation | Nucleophilic substitution | K₂CO₃, butyl bromide, DMSO, 80°C | Attaches butyl chain |
3. Cyclization | Acid catalysis | HCl, ethanol, reflux | Forms benzofuran scaffold |
4. Sulfonylation | Electrophilic substitution | MsCl, pyridine, DMAc, 25°C | Adds methanesulfonamide at C5 |
The methanesulfonamide group enables downstream functionalization – particularly N-alkylation or coupling reactions – to attach the [3-(dibutylamino)propoxy]benzoyl side chain required for dronedarone’s biological activity [6].
The development of N-(2-butylbenzofuran-5-yl)methanesulfonamide is intertwined with efforts to improve amiodarone’s safety profile. Key milestones include:
These patents highlight two industrial strategies:
Table 3: Key Patents Covering Synthesis and Applications
Patent Number | Priority Date | Key Contribution |
---|---|---|
U.S. 5,223,510 | 1991-05-03 | Initial disclosure of dronedarone’s chemical structure |
WO2011099010A1 | 2011-02-10 | One-pot cyclization-sulfonylation protocol |
US20130046103A1 | 2011-08-10 | Continuous flow process for benzofuran intermediates |
The compound remains protected under process patents until 2032, underscoring its commercial value in cardiovascular therapeutics [2] [3] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: